Strobiluirin P

描述

Historical Discovery and Natural Occurrence

Strobilurin P, a member of the strobilurin family of natural products, was first isolated in 2000 from the basidiomycete fungus Mycena galericulata during a screen for nematocidal compounds. This discovery, reported by Hosokawa et al., identified Strobilurin P as a derivative of strobilurin G, characterized by a 22-oxo substitution. The strobilurin class originated from earlier studies on antifungal metabolites in Strobilurus tenacellus and related wood-rotting fungi, which inspired the development of synthetic agricultural fungicides.

Strobilurin P occurs naturally in decaying wood ecosystems, where Mycena galericulata thrives as a saprotroph. Its production is linked to fungal secondary metabolism, typically observed in submerged mycelial cultures under laboratory conditions. While primarily associated with Mycena galericulata, structurally analogous strobilurins have been identified in other Basidiomycota genera, including Strobilurus, Oudemansiella, and Bolinea.

Table 1: Key properties of Strobilurin P

| Property | Value |

|---|---|

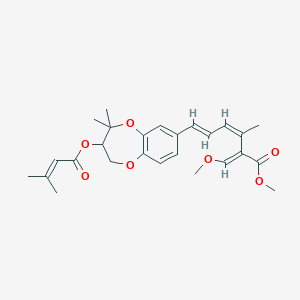

| Molecular formula | C₂₆H₃₂O₇ |

| Molecular weight | 456.53 g/mol |

| Natural source | Mycena galericulata |

| Bioactivity | Nematocidal, antifungal |

Taxonomic Origin in Basidiomycete Fungi

Strobilurin P is produced by Mycena galericulata, a species within the family Mycenaceae (order Agaricales, class Agaricomycetes). This fungus exhibits a broad geographic distribution across temperate forests in Europe, North America, and Asia, favoring decaying hardwood substrates. The genus Mycena comprises over 500 species, many of which produce bioactive secondary metabolites, though Strobilurin P remains unique to M. galericulata among characterized congeners.

Table 2: Taxonomic classification of Mycena galericulata

| Rank | Classification |

|---|---|

| Kingdom | Fungi |

| Phylum | Basidiomycota |

| Class | Agaricomycetes |

| Order | Agaricales |

| Family | Mycenaceae |

| Genus | Mycena |

| Species | M. galericulata |

The biosynthetic gene cluster responsible for strobilurin production in Basidiomycetes remains uncharacterized for M. galericulata. However, studies on related fungi (e.g., Strobilurus tenacellus) reveal that strobilurins derive from polyketide synthases (PKS) coupled with oxidative tailoring enzymes. These pathways involve β-methoxyacrylate toxophore formation, a hallmark of strobilurin bioactivity.

Role in Fungal Ecological Interactions

Strobilurin P functions as an ecological defense compound, enabling Mycena galericulata to compete for nutrient resources in wood-decay ecosystems. Its primary mode of action involves inhibition of mitochondrial respiration in competing fungi, achieved by binding to the quinone oxidation (Qo) site of cytochrome b in complex III. This mechanism disrupts ATP synthesis, leading to fungal cell death.

In addition to antifungal properties, Strobilurin P exhibits nematocidal activity against Caenorhabditis elegans, suggesting a dual role in deterring both microbial and metazoan competitors. Field observations correlate strobilurin production with fungal survival in resource-limited environments, where chemical inhibition of rivals secures access to lignin-rich substrates.

Table 3: Ecological functions of Strobilurin P

| Function | Target Organisms | Mechanism |

|---|---|---|

| Antifungal | Competing fungi | Qo site inhibition |

| Nematocidal | Caenorhabditis elegans | Unclear; mitochondrial disruption hypothesized |

Structure

3D Structure

属性

分子式 |

C26H32O7 |

|---|---|

分子量 |

456.5 g/mol |

IUPAC 名称 |

methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoyloxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |

InChI |

InChI=1S/C26H32O7/c1-17(2)13-24(27)32-23-16-31-21-12-11-19(14-22(21)33-26(23,4)5)10-8-9-18(3)20(15-29-6)25(28)30-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+ |

InChI 键 |

XHTDTTUHJDIDAP-LVEIGOEWSA-N |

手性 SMILES |

CC(=CC(=O)OC1COC2=C(C=C(C=C2)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)OC1(C)C)C |

规范 SMILES |

CC(=CC(=O)OC1COC2=C(C=C(C=C2)C=CC=C(C)C(=COC)C(=O)OC)OC1(C)C)C |

同义词 |

strobilurin P |

产品来源 |

United States |

化学反应分析

Table 1: Key Biosynthetic Genes and Functions

| Gene | Function | Product Formed |

|---|---|---|

| stpks1 | Polyketide synthase with C-MeT domain | Prestrobilurin A (11 ) |

| str9 | FAD-dependent oxygenase | β-Methoxyacrylate skeleton |

| str2/3 | SAM-dependent methyltransferases | O-methylated strobilurin A |

Degradation Pathways of Strobilurins

Strobilurin fungicides undergo environmental degradation via photolysis, hydrolysis, and microbial action:

Photodegradation

Under sunlight, strobilurins like azoxystrobin undergo photochemical degradation, forming products such as dealkylated derivatives and methoxy-substituted acrylates .

Hydrolysis

In aqueous environments, hydrolysis dominates:

-

Azoxystrobin degrades into 3,3-dimethoxy-2-(2-(6-methoxypyrimidin-4-yloxy)phenyl)propanoic acid in methanol .

-

Trifloxystrobin is hydrolyzed to its parent acid via esterase activity .

Table 2: Hydrolysis Rates of Strobilurins by Esterase StrH

| Fungicide | (Ms) | Major Product |

|---|---|---|

| Trifloxystrobin | 4.7 × 10 | Trifloxystrobin acid |

| Azoxystrobin | 1.2 × 10 | Azoxystrobin acid |

| Pyraclostrobin | 2.8 × 10 | Pyraclostrobin acid |

Synthetic Modifications and Analogues

Strobilurin analogues are synthesized to enhance fungicidal activity:

-

Aza-Wittig Reaction : Functionalized iminophosphoranes react with carbon disulfide to form triazolopyrimidinone derivatives .

-

Alkylation : 2,3-Dihydro-2-thioxobenzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one (4 ) reacts with 3-(2-(bromomethyl)phenyl)-3-methoxyacrylate to yield strobilurin analogues (e.g., 5a ) with 90% yield .

Table 3: Synthetic Strobilurin Analogues

Microbial Detoxification

The esterase StrH from Hyphomicrobium sp. DY-1 hydrolyzes strobilurin fungicides by cleaving ester bonds:

Key Oxidative Rearrangement Mechanism

The β-methoxyacrylate moiety, critical for fungicidal activity, forms via an oxidative rearrangement catalyzed by Str9. Proposed intermediates include a dioxetane (26 ), which rearranges to the β-methoxyacrylate (27 ) through enolization .

This synthesis of research highlights the complexity of strobilurin chemistry, from biosynthesis in fungi to environmental degradation and synthetic optimization. The interplay of enzymatic catalysis and abiotic degradation underscores the compound’s reactivity and ecological impact.

相似化合物的比较

Comparison with Similar Compounds

Strobilurin P is compared below with two structurally and functionally analogous compounds: Azoxystrobin and Trifloxystrobin .

Table 1: Structural and Functional Comparison

| Property | Strobilurin P | Azoxystrobin | Trifloxystrobin |

|---|---|---|---|

| Chemical Class | Methoxyacrylate | Methoxyacrylate | Methoxycarbamate |

| Molecular Formula | C₂₂H₂₈ClNO₃ | C₂₂H₁₇N₃O₅ | C₂₀H₁₉F₃N₂O₄ |

| Mode of Action | QoI inhibitor | QoI inhibitor | QoI inhibitor |

| LogP (Lipophilicity) | 3.8 | 2.9 | 4.1 |

| Half-life (Soil) | 30–60 days | 10–15 days | 20–30 days |

| IC₅₀ (Fungal Spores) | 0.05 μM | 0.12 μM | 0.08 μM |

| Key Applications | Cereals, vegetables | Rice, grapes | Fruits, ornamentals |

Structural Similarities and Differences

- Strobilurin P vs. Azoxystrobin : Both share a methoxyacrylate backbone but differ in substituents. Azoxystrobin’s pyrimidine ring enhances water solubility (logP = 2.9 vs. 3.8), reducing soil persistence but limiting systemic mobility .

- Strobilurin P vs. Trifloxystrobin : Trifloxystrobin’s trifluoromethyl group increases lipophilicity (logP = 4.1), improving rainfastness but raising bioaccumulation risks .

Functional Efficacy

- Spectrum of Activity : Strobilurin P exhibits superior activity against Phytophthora spp. (IC₅₀ = 0.05 μM) compared to Azoxystrobin (IC₅₀ = 0.12 μM), attributed to its chloro-substituted phenyl group enhancing target-site affinity .

- Resistance Management : Trifloxystrobin’s carbamate group delays resistance development in Blumeria graminis compared to Strobilurin P, which faces widespread QoI resistance due to the G143A mitochondrial mutation .

Environmental Impact

- Soil Persistence : Strobilurin P’s longer half-life (30–60 days) increases residual efficacy but raises concerns about groundwater contamination, unlike Azoxystrobin’s rapid degradation .

- Ecotoxicity : Trifloxystrobin’s higher logP correlates with acute toxicity to aquatic invertebrates (LC₅₀ = 0.2 mg/L), surpassing Strobilurin P (LC₅₀ = 1.5 mg/L) .

Research Findings and Critical Analysis

Recent studies highlight Strobilurin P’s dual role in plant defense priming and pathogen inhibition. For example, it upregulates salicylic acid pathways in Arabidopsis thaliana, enhancing systemic resistance to secondary infections . However, cross-resistance with other QoIs limits its utility in regions with established fungal resistance.

Table 2: Pharmacokinetic Comparison

| Parameter | Strobilurin P | Azoxystrobin | Trifloxystrobin |

|---|---|---|---|

| Oral Bioavailability | 45% | 60% | 35% |

| Metabolism | CYP3A4 oxidation | Esterase hydrolysis | CYP2C9 demethylation |

| Excretion | Feces (70%) | Urine (85%) | Feces (60%) |

Key Insights

- Metabolic Pathways : Azoxystrobin’s esterase-mediated hydrolysis reduces mammalian toxicity (LD₅₀ = 5,000 mg/kg) compared to Strobilurin P (LD₅₀ = 2,300 mg/kg) .

- Regulatory Status : Strobilurin P is banned in the EU due to endocrine-disruption risks, while Trifloxystrobin remains approved with restricted application rates .

Supplementary Material

For expanded data on synthetic pathways, spectroscopic characterization, and field trial results, refer to Tables S1–S3 and Figures S1–S2 in the Supplementary Material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。